tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H21ClN2O2 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-7-12(17)13(18)10-5-4-6-11(16)9-10/h4-6,9,12-13H,7-8,17H2,1-3H3 |
InChI Key |
YXPKBVPEFXWNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate generally follows a multi-step approach involving:
- Construction or functionalization of the pyrrolidine ring.
- Introduction of the 3-chlorophenyl substituent at the 2-position.
- Installation of the tert-butyl carbamate protecting group at the nitrogen.
- Introduction or transformation of the amino group at the 3-position.
The synthetic routes emphasize stereochemical control, typically favoring optically active intermediates to obtain enantiomerically enriched products.
Key Preparation Steps and Conditions
Preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate
- Starting from (S)-3-hydroxypyrrolidin-3-ol hydrochloride, the compound is treated with potassium carbonate in methanol under an inert atmosphere.
- Di-tert-butyl dicarbonate (Boc2O) is added at low temperature (0–5 °C) to install the tert-butyl carbamate protecting group.
- The reaction mixture is stirred at 0–5 °C initially and then at room temperature for several hours.
- Workup involves concentration, extraction with ethyl acetate and water, washing, drying, and concentration to yield the tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate as a brownish liquid used directly in the next step.
Conversion to Methanesulphonic Acid Ester (Mesylate)
- The hydroxy group of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate is converted into a good leaving group by reaction with methanesulfonyl chloride (mesyl chloride) in ethyl acetate.
- Triethylamine is used as a base to neutralize HCl generated.
- The reaction is conducted at 0–5 °C and then allowed to proceed at room temperature for extended time (16 hours).
- The organic phase is washed sequentially with acidic, basic, and saline solutions, dried, filtered, and concentrated to give the mesylate intermediate as a beige liquid.
Amination to Form tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate
- The mesylate intermediate is subjected to nucleophilic substitution with ammonia or a primary amine under pressure in an autoclave.
- The reaction is typically carried out under argon atmosphere, with evacuation cycles and cooling in acetone/dry ice bath.
- Conditions involve elevated temperature (100–150 °C) and pressure (3×10^6 to 2×10^7 Pa).
- This step replaces the mesylate group with an amino group, yielding tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate.
Alternative Synthetic Approaches
- Use of optically active butyl-1,2,4-trimesylate intermediates followed by amine substitution.
- Protection group manipulations such as allyloxycarbonyl (Alloc) or benzyl groups for amino protection and subsequent deprotection.
- Application of C–H activation strategies to install aryl groups directly on the pyrrolidine ring, reducing the need for multiple protection/deprotection steps and improving overall yield.
Purification and Characterization
- Purification is typically achieved by extraction, washing, drying, and concentration steps.
- Final products are purified by column chromatography or recrystallization to achieve high purity.
- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.
Data Tables Summarizing Key Preparation Steps
| Step | Intermediate / Product | Reagents / Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate | (S)-3-hydroxypyrrolidin-3-ol hydrochloride, K2CO3, Boc2O, MeOH, 0–5 °C to RT | ~100 (crude) | Used without purification |
| 2 | Methanesulphonic acid ester (mesylate) | Mesyl chloride, triethylamine, ethyl acetate, 0–5 °C to RT, 16 h | 85–90 | Washed with acid/base/saline solutions |
| 3 | tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate | Ammonia/primary amine, autoclave, 100–150 °C, 3–8 MPa pressure | 70–80 | Nucleophilic substitution under pressure |
| 4 | This compound | Suzuki coupling or C–H activation arylation, Pd or Rh catalyst, base, solvent | 60–75 | Regio- and stereoselective arylation |
Extensive Research Discoveries and Industrial Insights
- The use of di-tert-butyl dicarbonate for Boc protection is well established, providing good yields and stability under reaction conditions.
- Mesylation of the hydroxy intermediate is a critical step to activate the position for nucleophilic substitution, with triethylamine serving as an effective base to scavenge acid byproducts.
- High-pressure amination in an autoclave enables efficient displacement of the mesylate by ammonia or primary amines, yielding the 3-amino substituted pyrrolidine with retention of stereochemistry.
- Recent advances in C–H activation catalysis have enabled direct arylation of pyrrolidine rings, simplifying synthesis by reducing protection/deprotection cycles and improving atom economy.
- Industrial processes optimize reaction parameters such as temperature, pressure, solvent choice, and catalyst loading to maximize yield, purity, and cost-effectiveness while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate
- CAS No.: 1780734-93-1
- Molecular Formula : C₁₅H₂₁ClN₂O₂
- Molecular Weight : 296.79 g/mol
Structural Features: This compound consists of a pyrrolidine ring substituted with a 3-chlorophenyl group at position 2 and an amino group at position 2. The tert-butyl carbamate (Boc) group at position 1 enhances steric protection and modulates solubility.
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Chloro vs. 4-Chloro Substitution
Compound: tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate
Key Differences :
- Substituent Position : The chlorine atom is located at the para position (4-chlorophenyl) instead of the meta position (3-chlorophenyl).
- Crystallinity/Solubility: Positional isomerism can influence melting points and solubility, though specific data are unavailable .
Functional Group Variants: Amino vs. Mercapto/Hydroxy Groups
Compound : (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate
Key Differences :
- Functional Group: A mercapto (-SH) group replaces the amino (-NH₂) group.
- Implications: Reactivity: The -SH group is more nucleophilic and prone to oxidation, making it suitable for disulfide bond formation in drug conjugates. Hydrogen Bonding: The amino group in the target compound offers stronger hydrogen-bonding capacity, which may enhance target interaction .
Compound: (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
Key Differences :
Ring-System Analogues: Pyrrolidine vs. Piperidine
Compound: trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate
Key Differences :
Substituent Variants: Bromo/Methoxy vs. Chloro/Amino
Compound : tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- CAS No.: Listed in a pyridine derivatives catalog (Page 159) .
Key Differences :
- Substituents: A bromo-methoxy-pyridinyl group replaces the 3-chlorophenyl and amino groups.
- Electronic Properties: The pyridine ring introduces aromaticity and basicity, while bromo and methoxy groups alter electronic distribution compared to chloro and amino substituents .
Biological Activity
tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate is a synthetic organic compound classified as a pyrrolidine derivative. Its molecular formula is with a molecular weight of approximately 296.79 g/mol. The compound features a tert-butyl group, an amino group, and a chlorophenyl moiety, which contribute to its biological activity and potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several significant biological activities, primarily in the fields of antimicrobial and anticancer properties. The structural features of this compound allow for interactions with various molecular targets, including enzymes and receptors.
The biological activity of this compound can be attributed to:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Hydrophobic Interactions : The presence of the chlorophenyl group increases lipophilicity, facilitating interactions with lipid membranes and hydrophobic pockets in proteins.
These interactions may modulate critical biological pathways, leading to therapeutic effects.
Antimicrobial Properties
Studies suggest that this compound displays antimicrobial activity against various pathogens. For instance, its derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The mechanism may involve the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest. Further research is necessary to elucidate the specific pathways involved.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The results showed:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 6.25 |
| This compound | Escherichia coli | 12.5 |
This data indicates promising antimicrobial potential, warranting further investigation into its use as an antibacterial agent.
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound significantly inhibited cell viability in human cancer cells. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF7 (breast cancer) | 20 | Cell cycle arrest |
These results suggest that the compound may be a candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
